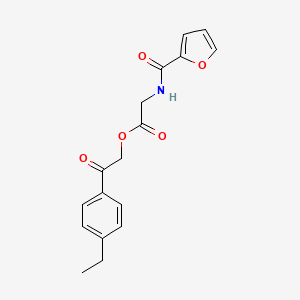
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
(3-methoxybenzyl)(2-pyridinylmethyl)amine hydrochloride, commonly known as MPBH, is a chemical compound that has been used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of MPBH is not fully understood, but it is believed to act as a nucleophile in various reactions. It has been shown to react with various electrophiles, such as aldehydes and ketones, to form imines. MPBH has also been shown to react with epoxides to form amino alcohols.
Biochemical and Physiological Effects:
MPBH has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. MPBH has also been shown to have anticonvulsant activity, which has been attributed to its ability to inhibit the activity of voltage-gated sodium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPBH in lab experiments is its high purity, which makes it a reliable reagent for various reactions. However, one limitation is its limited solubility in water, which can make it difficult to use in aqueous environments.
Direcciones Futuras
There are several future directions for the use of MPBH in scientific research. One direction is the synthesis of new metal complexes using MPBH as a ligand, which could have potential applications in catalysis. Another direction is the use of MPBH as a reagent for the analysis of peptides and proteins, which could lead to the development of new analytical techniques. Additionally, the anticonvulsant activity of MPBH could be further studied for its potential use in the treatment of epilepsy.
Aplicaciones Científicas De Investigación
MPBH has been widely used in scientific research for its various applications. It has been used as a ligand for the synthesis of metal complexes, which have been studied for their catalytic properties. MPBH has also been used as a reagent for the derivatization of amino acids, which has been used for the analysis of peptides and proteins.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O.ClH/c1-17-14-7-4-5-12(9-14)10-15-11-13-6-2-3-8-16-13;/h2-9,15H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCRBAJXJWDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4726769.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]benzenesulfonamide](/img/structure/B4726777.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4726778.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4726789.png)
![N'-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N,N-dimethyl-1,4-benzenediamine](/img/structure/B4726790.png)
![4-({[4-(anilinocarbonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B4726796.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1H-imidazol-4-yl)ethyl]thiourea](/img/structure/B4726798.png)
![3-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amino]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4726805.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
![N-1-adamantyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4726840.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)

